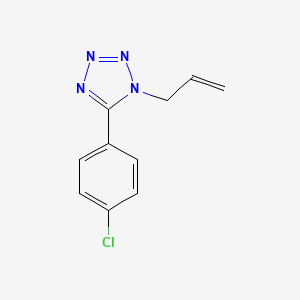![molecular formula C20H13Cl2N3O B2973488 1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] CAS No. 303984-76-1](/img/structure/B2973488.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” is a chemical compound with the molecular formula C14H9NO2 . It is also known as 1-Phenyl-indole-2,3-dione or N-Phenylisatin .
Synthesis Analysis
A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, which could potentially be applied to the synthesis of “1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]”. This procedure is rapid, operationally straightforward, and generally high yielding. It draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” can be viewed using Java or Javascript . The 3D structure may provide insights into the compound’s properties and potential interactions.Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades .Physical and Chemical Properties Analysis
The molecular weight of “1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” is 223.2268 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Antiplatelet Activity
1-Phenyl-1H-indole-2,3-dione derivatives have been studied for their potential in antiplatelet activity. A study by (Tehrani et al., 2015) synthesized a series of indole-based aryl(aroyl)hydrazone analogs and assessed their antiplatelet activity using human platelet-rich plasma. The findings indicated that these compounds exhibited considerable antiplatelet activity and minimal toxic effects on platelet cells.
Palladium-Catalyzed Synthesis
The compound has been involved in the palladium-catalyzed synthesis of indoles. (Wagaw and Yang, 1999) described a method for preparing N-aryl benzophenone hydrazones, which are then converted into indoles through Fischer indole synthesis.
Antimicrobial Properties
Phenylazoindole dyes, which include derivatives of 1-phenyl-1H-indole-2,3-dione, have been synthesized and evaluated for antimicrobial properties. Research by (Seferoğlu et al., 2013) demonstrated that these compounds possess notable antimicrobial activity.
Potential in Drug Synthesis and Biochemical Modulation
1-Phenyl-1H-indole-2,3-dione is recognized for its synthetic versatility and potential in drug synthesis. (Garden and Pinto, 2001) reviewed its use in the synthesis of various heterocyclic compounds and its role as a modulator in biochemical processes.
UV-Absorption and Photoprotective Function
The compound has been investigated for its photolytic behavior and potential use as a UV absorber in the pharmaceutical and cosmetic industries. (Dimitrijević et al., 2016) studied its photoprotective function, finding it suitable for UV absorption applications.
Ecofriendly Fungicides and Bactericides
1-Phenyl-1H-indole-2,3-dione derivatives have been synthesized with a focus on developing ecofriendly fungicides and bactericides. (Singh and Nagpal, 2005) found that these compounds exhibited potent antimicrobial activity with low toxicity.
Mécanisme D'action
The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores has made it an important heterocyclic compound with broad-spectrum biological activities .
Analyse Biochimique
Cellular Effects
The effects of 1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] on various types of cells and cellular processes are currently under study. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-[(2,5-dichlorophenyl)diazenyl]-1-phenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-10-11-16(22)17(12-13)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFPYTUIFRHPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172769 |
Source


|
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,5-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303984-76-1 |
Source


|
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,5-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2973405.png)

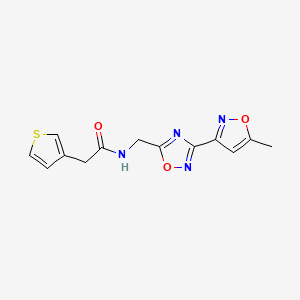
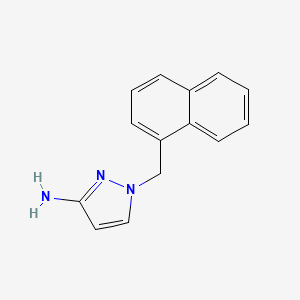
![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid](/img/structure/B2973412.png)
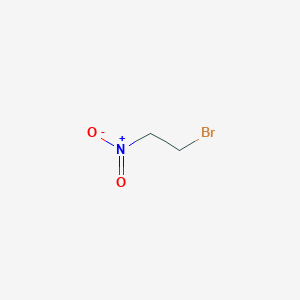
![1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2973416.png)
![17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2973417.png)
![N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2973420.png)
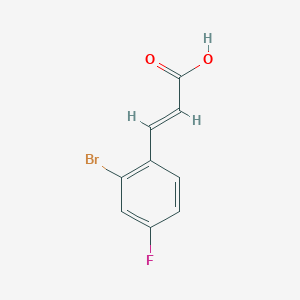

![1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2973423.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2973425.png)
